molecular formula C32H32N2O B11479125 2-(1-benzylpiperidin-4-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

2-(1-benzylpiperidin-4-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11479125
M. Wt: 460.6 g/mol
InChI Key: APIJLMWKWCHWJI-UHFFFAOYSA-N
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Description

2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidine with diphenylmethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. For instance, the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride using a 5% Pt/C catalyst has been explored to optimize reaction conditions and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation is a typical reduction reaction for this compound.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of the fully hydrogenated product.

Scientific Research Applications

2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-BENZYLPIPERIDIN-4-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE apart from similar compounds is its unique benzoxazine ring structure, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor and its potential antioxidant properties make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C32H32N2O

Molecular Weight

460.6 g/mol

IUPAC Name

2-(1-benzylpiperidin-4-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C32H32N2O/c1-4-12-25(13-5-1)24-34-22-20-26(21-23-34)31-33-30-19-11-10-18-29(30)32(35-31,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-19,26,31,33H,20-24H2

InChI Key

APIJLMWKWCHWJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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